(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-10-4-1-8(2-5-10)12(18)9-3-6-11(19-7-9)13(15,16)17/h1-7,12H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKDBFPRKZDVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(C=C2)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring undergoes selective oxidation at the nitrogen atom under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C, 4 hrs | Pyridine N-oxide derivative | 82% | |
| H<sub>2</sub>O<sub>2</sub> (30%) | MeOH, 50°C, 12 hrs | N-oxidized intermediate | 68% |
Key findings:
-
The trifluoromethyl group stabilizes the N-oxide product through electron-withdrawing effects .
-
N-oxides exhibit enhanced reactivity in nucleophilic substitution compared to the parent pyridine .
Reduction Reactions
The methanamine moiety participates in reductive transformations.
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 25°C, 2 hrs | Secondary amine | >90% | |
| LiAlH<sub>4</sub> | THF, reflux, 6 hrs | N-alkylated derivatives | 75% |
Notable observations:
-
Sodium borohydride selectively reduces imine intermediates without affecting aromatic rings.
-
Lithium aluminum hydride facilitates dehalogenation of the chlorophenyl group at elevated temperatures .
Nucleophilic Aromatic Substitution
The chlorophenyl group undergoes displacement reactions under basic conditions.
| Nucleophile | Base | Solvent | Product | Conversion | Reference |
|---|---|---|---|---|---|
| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMSO, 120°C | 4-Aminophenyl derivative | 58% | |
| MeONa | NaOH | EtOH/H<sub>2</sub>O, 80°C | Methoxy-substituted aryl | 73% |
Mechanistic insights:
-
Electron-withdrawing trifluoromethyl groups on pyridine enhance leaving-group ability of para-chloro substituent .
Transition Metal-Catalyzed Coupling
The pyridine ring participates in cross-coupling reactions.
| Catalyst | Ligand | Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ru<sub>3</sub>(CO)<sub>12</sub> | - | Aryl boronic acid | Biaryl derivatives | 76% | |
| Pd(PPh<sub>3</sub>)<sub>4</sub> | XPhos | Alkyne | Alkynylated pyridine | 64% |
Critical parameters:
-
Ru catalysts enable coupling at electron-deficient positions of the pyridine ring .
-
Pd-mediated reactions require carefully controlled stoichiometry to prevent dehalogenation .
Amine Functionalization
The primary amine undergoes characteristic derivatization.
| Reaction Type | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Acylation | AcCl, Et<sub>3</sub>N | Acetamide derivative | Prodrug synthesis | |
| Schiff Base Formation | 4-Nitrobenzaldehyde | Imine complex | Coordination chemistry |
Stability considerations:
-
Acetamide derivatives show improved metabolic stability compared to free amine.
-
Imine formation is reversible in aqueous media, requiring anhydrous conditions .
Halogen Exchange Reactions
The trifluoromethyl group participates in unique fluorine chemistry.
| Reagent System | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| HF/pyridine | 150°C, sealed tube | CF<sub>2</sub>H derivative | 41% | |
| Mg(ClO<sub>4</sub>)<sub>2</sub>/KF | MeCN, 80°C | CF<sub>3</sub> → CF<sub>2</sub>Cl | 33% |
Technical challenges:
Scientific Research Applications
The compound has shown promise in several areas of biological research:
1. Anticancer Properties
- Research indicates that (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine may act as an inhibitor of specific enzymes involved in cancer progression. In particular, studies have suggested its potential to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme associated with extracellular matrix remodeling in cancer metastasis and fibrosis .
2. Impact on Cell Proliferation
- In vitro assays, such as MTT assays, have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent .
Cervical Cancer Model
In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days .
Fibrosis Models
Another study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells .
Data Summary
The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:
| Study Type | Target | Effect Observed | Dosage/Conditions |
|---|---|---|---|
| Anticancer Study | Cervical Cancer | Significant reduction in tumor size | 10 mg/kg every two days for three weeks |
| Fibrosis Study | Hepatic Stellate Cells | Inhibition of collagen synthesis | IC50 values indicate potent activity |
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to the combination of its chlorophenyl and trifluoromethyl-pyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated phenyl group and a trifluoromethyl-substituted pyridine, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 253.65 g/mol.
Research indicates that this compound may interact with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its role as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Studies show that it enhances receptor activity, potentially providing therapeutic benefits in neurodegenerative diseases .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The compound has demonstrated significant inhibitory activity against VEGFR-2, with an IC50 value of 25 nM, indicating its potential as an anti-cancer agent by inhibiting angiogenesis .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
- Neuroprotective Potential : A study investigated the efficacy of the compound in enhancing cognitive functions through modulation of nAChRs. Results indicated significant improvements in memory retention in animal models treated with the compound compared to controls .
- Anti-Cancer Efficacy : In vitro studies on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that this compound exhibited cytotoxic effects with IC50 values considerably lower than many conventional chemotherapeutics, suggesting its potential as a novel anti-cancer agent .
- Toxicological Assessment : Safety evaluations showed that the compound had an IC50 of 87.26 µM against normal cell lines, indicating a favorable selectivity index when compared to its cytotoxic effects on cancer cells, thus highlighting its therapeutic window .
Q & A
Basic Research Questions
What are the recommended synthetic routes for (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis Strategy : A common approach involves introducing trifluoromethyl and chlorophenyl groups onto a pyridine ring. For example, fluorinating agents like KF in DMSO can substitute halogen atoms (e.g., chlorine) in precursor molecules (e.g., 2-chloro-6-(trifluoromethyl)pyridine) .
- Key Steps :
- Nucleophilic Substitution : React 6-chloropyridine derivatives with trifluoromethylating agents (e.g., Ruppert-Prakash reagent).
- Coupling Reactions : Use Suzuki-Miyaura coupling to attach the 4-chlorophenyl group to the pyridine core.
- Amine Functionalization : Introduce the methanamine group via reductive amination or Buchwald-Hartwig amination .
- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst systems (e.g., Pd(PPh₃)₄ for coupling efficiency). Monitor reaction progress via TLC or HPLC .
Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify substituent positions (e.g., trifluoromethyl at pyridine C6, chlorophenyl at C3) via chemical shifts (e.g., δ ~8.5 ppm for pyridine protons) .
- ¹⁹F NMR : Confirm trifluoromethyl group presence (δ ~-60 to -70 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ~331.7 g/mol) .
How can researchers design initial pharmacological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to the pyridine scaffold’s prevalence in inhibitors .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to evaluate membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Advanced Research Questions
What mechanistic insights explain the trifluoromethyl group’s impact on bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich enzyme pockets (e.g., ATP-binding sites in kinases) .
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration (calculated via ChemAxon) .
- Metabolic Resistance : Fluorine’s inductive effect reduces oxidative metabolism, as shown in microsomal studies (t₁/₂ > 60 min vs. <20 min for non-CF₃ analogs) .
How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The chlorophenyl group shows π-π stacking with Phe723, while -CF₃ forms hydrophobic contacts .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- QSAR Models : Train models on pyridine-based inhibitors to predict IC₅₀ values (R² > 0.8 achievable with RF/ANN algorithms) .
How to resolve contradictions in spectroscopic data or bioactivity results across studies?
Methodological Answer:
- Data Validation :
- Reproducibility : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .
- Bioactivity Discrepancies : Re-test under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Hypothesis Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
